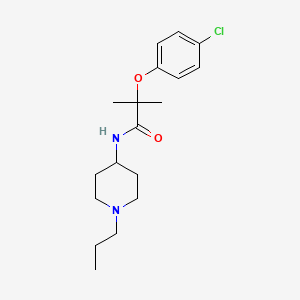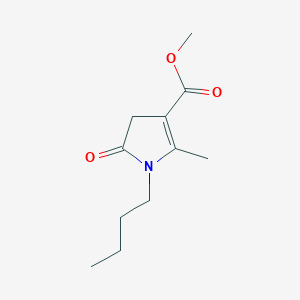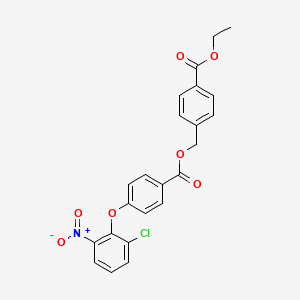![molecular formula C15H19N3O2S2 B4683539 1-(methylsulfonyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4683539.png)
1-(methylsulfonyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine
Overview
Description
1-(methylsulfonyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine, also known as MTPT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further investigation.
Mechanism of Action
1-(methylsulfonyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine has been found to inhibit dopamine transporters, which are responsible for the reuptake of dopamine from the synapse. This inhibition leads to an increase in dopamine levels in the synapse, which can have various effects on the brain and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it has been found to have an impact on dopamine levels in the brain. This can have various effects on behavior, including changes in mood, motivation, and reward processing.
Advantages and Limitations for Lab Experiments
1-(methylsulfonyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine has several advantages for use in lab experiments, including its unique mechanism of action and potential applications in neuroscience research. However, there are also limitations to its use, including the need for careful dosing and potential side effects.
Future Directions
There are several future directions for research on 1-(methylsulfonyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine, including further investigation of its mechanism of action and potential applications in the treatment of neurological disorders. Additionally, research on the potential side effects and safety of this compound is needed to determine its suitability for use in clinical settings. Overall, this compound is a promising compound for further investigation in the field of neuroscience research.
Scientific Research Applications
1-(methylsulfonyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have a unique mechanism of action, which involves the inhibition of dopamine transporters. This mechanism of action makes this compound a promising candidate for further investigation in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
4-[(4-methylsulfonylpiperazin-1-yl)methyl]-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-22(19,20)18-9-7-17(8-10-18)11-14-12-21-15(16-14)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGDCJDIYZFEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}isonicotinamide](/img/structure/B4683465.png)

![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4683476.png)
![1-[(pentamethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4683492.png)
![ethyl 2-[({[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4683494.png)
![N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4683501.png)
![2-cyano-2-cyclopentylidene-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4683515.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4683520.png)


![1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4683541.png)
![1-[(4-bromophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4683547.png)

